Cellular Uptake Kinetics: 2,6-Dimethyl Substitution vs. 2,4-Dichloro (2,4-D)
In comparative uptake studies using Avena mesocotyl segments, the 2,6-disubstituted phenoxyacetic acid (2,6-D) exhibited intermediate uptake kinetics between the 2-chloro (2-CPA) and 4-chloro (4-CPA) analogs [1]. Specifically, the calculated constants for maximum uptake rate (B) and half-saturation concentration (K) for 2,6-D were intermediate between those for 2-CPA and 4-CPA, whereas the values for 2,4-D were close to those for 4-CPA [1]. This indicates that the 2,6-dimethyl substitution pattern confers a distinct cellular accumulation profile compared to the widely used 2,4-dichloro substitution, which may translate to differences in whole-plant herbicidal efficacy [1].
| Evidence Dimension | Cellular uptake kinetics (max rate B and half-saturation K) |
|---|---|
| Target Compound Data | Intermediate B and K values (between 2-CPA and 4-CPA) |
| Comparator Or Baseline | 2,4-D (2,4-dichlorophenoxyacetic acid) showed B and K values close to 4-CPA |
| Quantified Difference | 2,6-D exhibits an uptake profile distinct from 2,4-D, positioned between mono-chloro substituted analogs |
| Conditions | Avena mesocotyl segments, carboxyl-14C labeled compounds, 13-18h pre-treatment |
Why This Matters
Differential uptake kinetics can directly impact herbicidal potency and selectivity, making the 2,6-dimethyl substitution a critical variable for researchers designing phenoxyacetic acid-based herbicides or studying auxin transport.
- [1] Jenner, C. F., Saunders, P. F., & Blackman, G. E. (1968). The Uptake of Growth Substances: XI. Variations in the accumulation of substituted phenoxyacetic acids of differing physiological activity by segments of Avena mesocotyl. Journal of Experimental Botany, 19(2), 353-369. View Source
